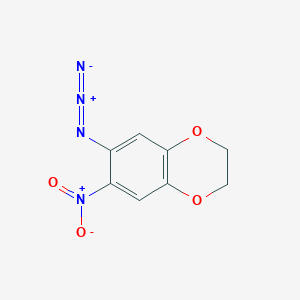

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a dihydro-benzodioxine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Reduction: 6-Amino-7-nitro-2,3-dihydro-1,4-benzodioxine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that contains azido and nitro functional groups and has garnered interest for its applications in chemistry, biology, and medicine. It belongs to the class of benzodioxine derivatives and is also classified as a nitro compound, suggesting that it may exhibit biological activity due to the presence of the nitro group.

Scientific Applications

this compound has several significant applications:

- Precursor in Chemical Synthesis It serves as a precursor for synthesizing more complex compounds.

- AMPA Receptor Antagonist ANQX, which contains this compound, functions as a photoreactive antagonist of AMPA receptors, which are a major subtype of ionotropic glutamate receptors (iGluRs) responsible for fast synaptic transmission in the brain. It can act as a biological probe, enabling researchers to irreversibly inactivate AMPA receptors and study their trafficking and function in various neuronal processes.

- Bioorthogonal Reactions The azido group allows for bioorthogonal reactions, which enable selective labeling and tracking of biomolecules within living systems. The azido functionality has been utilized in various bioorthogonal applications, enhancing the compound's utility in biochemical research.

- Antimicrobial/Anticancer Effects The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Mecanismo De Acción

The mechanism of action of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine involves its functional groups. The azido group can participate in bioorthogonal reactions, enabling the selective labeling of biomolecules without interfering with biological processes. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Nitro-2,3-dihydro-1,4-benzodioxine: Lacks the azido group, making it less versatile in bioorthogonal chemistry.

7-Azido-2,3-dihydro-1,4-benzodioxine: Lacks the nitro group, reducing its potential for reduction reactions.

6-Azido-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Contains a quinoxalinedione ring, offering different chemical properties and reactivity .

Uniqueness

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both azido and nitro groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for diverse scientific applications.

Actividad Biológica

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N4O4, featuring both an azido group (-N₃) and a nitro group (-NO₂). These functional groups are responsible for the compound's reactivity and biological interactions. The compound is categorized within the benzodioxane derivatives, which are known for diverse biological activities.

The biological activity of this compound can be attributed to the following mechanisms:

- Bioorthogonal Chemistry : The azido group allows for selective labeling of biomolecules without interfering with biological processes. This property is particularly useful in bioconjugation techniques.

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with various cellular components, potentially leading to antimicrobial or anticancer effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. It may disrupt bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates considerable antibacterial activity. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to inhibit biofilm formation suggests that it disrupts essential cellular processes required for biofilm development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition Studies : A study demonstrated that similar benzodioxane derivatives exhibited varying degrees of inhibition against human low-density lipoprotein oxidation, suggesting potential cardiovascular benefits .

- Calcium Antagonist Activity : Compounds structurally related to this compound have shown calcium antagonist properties comparable to established drugs like flunarizine .

- Bioorthogonal Applications : The azido functionality has been utilized in various bioorthogonal applications, enhancing the compound's utility in biochemical research and therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activities | Unique Features |

|---|---|---|---|

| This compound | Benzodioxane derivative | Antibacterial; potential anticancer | Contains both azido and nitro groups enhancing reactivity |

| 2-Amino-1,4-benzodioxane | Benzodioxane derivative | Anti-inflammatory properties | Amino group provides different reactivity |

| 5-Nitro-2,3-dihydrobenzofuran | Nitro-substituted furan | Moderate antibacterial activity | Less reactive than benzodioxine derivatives |

Propiedades

IUPAC Name |

7-azido-6-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c9-11-10-5-3-7-8(16-2-1-15-7)4-6(5)12(13)14/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBVECIRFQFMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.